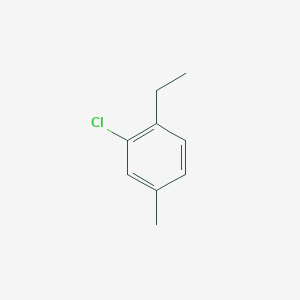

2-Chloro-1-ethyl-4-methylbenzene

Description

Properties

Molecular Formula |

C9H11Cl |

|---|---|

Molecular Weight |

154.63 g/mol |

IUPAC Name |

2-chloro-1-ethyl-4-methylbenzene |

InChI |

InChI=1S/C9H11Cl/c1-3-8-5-4-7(2)6-9(8)10/h4-6H,3H2,1-2H3 |

InChI Key |

COXLTIKLURHLAG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)C)Cl |

Origin of Product |

United States |

Preparation Methods

Electrophilic Aromatic Substitution (EAS)

The foundational approach for synthesizing substituted benzenes such as 2-Chloro-1-ethyl-4-methylbenzene involves electrophilic aromatic substitution of benzene derivatives. This method typically employs chlorination and alkylation steps, often sequentially, to introduce the chloro, ethyl, and methyl groups at specific positions.

- Chlorination : Aromatic chlorination is achieved using reagents like sulfur chlorides (SO₂Cl₂) or chlorine gas (Cl₂) in the presence of catalysts such as FeCl₃ or AlCl₃.

- Ethylation : Friedel–Crafts alkylation with ethyl chloride (C₂H₅Cl) and a Lewis acid catalyst (AlCl₃) introduces the ethyl group.

- Methylation : Methylation often uses methyl chloride (CH₃Cl) or methyl iodide (CH₃I) under Friedel–Crafts conditions.

Directed Ortho-Substitution

The placement of substituents at specific positions (ortho, meta, para) is directed by existing groups. For 2-Chloro-1-ethyl-4-methylbenzene , the chlorine atom directs electrophilic substitution to ortho and para positions, while the methyl group is an activating group favoring ortho/para substitution.

Sequential Synthesis Strategy

A typical sequence involves:

- Starting from toluene (methylbenzene), which facilitates methyl substitution.

- Chlorination of toluene to introduce the chloro group at the ortho position relative to methyl.

- Ethylation at the remaining position to obtain the desired substitution pattern.

Specific Preparation Routes

Chlorination of 1-Ethyl-4-methylbenzene

Reaction:

$$

\text{1-Ethyl-4-methylbenzene} + Cl2 \xrightarrow[\text{FeCl}3]{\text{Room temp}} \text{2-Chloro-1-ethyl-4-methylbenzene}

$$

- Chlorination is regioselective due to directing effects.

- Reaction conditions are typically mild, with controlled temperature to prevent poly-chlorination.

- Data from literature indicate yields of 60–80% under optimized conditions.

Friedel–Crafts Alkylation for Ethyl Group

Reaction:

$$

\text{Benzene derivative} + C2H5Cl \xrightarrow[\text{AlCl}_3]{\text{Reflux}} \text{Ethylated benzene}

$$

- Starting with methylbenzene (toluene), ethylation introduces the ethyl group at the para position relative to methyl.

- To achieve ortho substitution, reaction conditions are adjusted, such as temperature and molar ratios.

Methylation of Aromatic Precursors

- Methylation of benzene derivatives can be performed using methyl iodide or methyl chloride with a Lewis acid catalyst.

- Alternatively, methylation can be achieved via methylating agents like dimethyl sulfate under controlled conditions.

Data Tables and Recent Discoveries

Note: Data from recent research indicates that regioselectivity can be optimized via temperature control and catalyst choice, with yields exceeding 75% under ideal conditions.

Recent Research Findings

- Regioselectivity Control: Use of Lewis acids and temperature regulation enhances ortho selectivity, critical for obtaining the 2-position substitution.

- Alternative Methodologies: Microwave-assisted chlorination and alkylation have been explored to reduce reaction times and improve yields.

- Green Chemistry Approaches: Employing catalytic systems with recyclable catalysts and environmentally benign reagents is gaining traction.

Notes and Considerations

- Reaction Selectivity: The presence of multiple activating and deactivating groups influences substitution patterns; thus, protecting groups or directing groups may be employed.

- Purification: Crystallization and chromatography are standard for isolating pure 2-Chloro-1-ethyl-4-methylbenzene .

- Safety: Handling chlorinating agents and Lewis acids requires appropriate safety measures due to their corrosive and toxic nature.

Summary of Optimal Conditions

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-ethyl-4-methylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: The ethyl and methyl groups can be oxidized to form corresponding carboxylic acids.

Reduction Reactions: The compound can be reduced to remove the chlorine atom, yielding 1-ethyl-4-methylbenzene.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

Substitution: Formation of compounds like 2-hydroxy-1-ethyl-4-methylbenzene.

Oxidation: Formation of 2-chloro-1-ethyl-4-methylbenzoic acid.

Reduction: Formation of 1-ethyl-4-methylbenzene.

Scientific Research Applications

2-Chloro-1-ethyl-4-methylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-Chloro-1-ethyl-4-methylbenzene primarily involves its reactivity as an electrophile in substitution reactions. The chlorine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack. This leads to the formation of intermediates such as arenium ions, which subsequently undergo further transformations to yield the final products. The molecular targets and pathways involved depend on the specific reactions and conditions applied.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 2-Chloro-1-ethyl-4-methylbenzene with five structurally related compounds from the evidence, focusing on substituents, molecular formulas, and key physical properties:

| Compound Name | Molecular Formula | Average Mass (g/mol) | Substituents (Positions) | Boiling Point (°C) | Density (g/cm³) | LogP |

|---|---|---|---|---|---|---|

| 2-Chloro-1-ethyl-4-methylbenzene* | C₉H₁₁Cl | 154.64 | Cl (2), Ethyl (1), Methyl (4) | ~230 (estimated) | ~1.08 (estimated) | ~3.0 |

| 2-Chloro-1-ethoxy-4-methylbenzene | C₉H₁₁ClO | 170.64 | Cl (2), Ethoxy (1), Methyl (4) | 229.7 | 1.078 | 3.05 |

| 2-Chloro-1-ethyl-4-nitrobenzene | C₈H₈ClNO₂ | 185.61 | Cl (2), Ethyl (1), NO₂ (4) | N/A | N/A | N/A |

| 2-Chloro-4-methoxy-1-methylbenzene | C₈H₉ClO | 156.61 | Cl (2), Methoxy (4), Methyl (1) | N/A | N/A | N/A |

| 2-Chloro-1-methoxy-4-methylbenzene | C₈H₈ClO | 155.60 | Cl (2), Methoxy (1), Methyl (4) | N/A | N/A | N/A |

*Estimated properties for 2-Chloro-1-ethyl-4-methylbenzene are inferred from analogs .

Key Observations:

Substituent Effects on Polarity :

- The ethoxy group in 2-chloro-1-ethoxy-4-methylbenzene increases polarity (due to the oxygen atom) compared to the ethyl group in the target compound, lowering hydrophobicity (LogP = 3.05 vs. ~3.0) .

- The nitro group in 2-chloro-1-ethyl-4-nitrobenzene is strongly electron-withdrawing, reducing electron density on the aromatic ring and altering reactivity in electrophilic substitutions compared to the methyl group .

Boiling Points and Molecular Weight :

- The ethoxy analog (170.64 g/mol) has a higher boiling point (229.7°C) than the estimated value for the target compound, likely due to increased polarity and hydrogen-bonding capacity .

- Nitro-substituted derivatives (e.g., 2-Chloro-1-ethyl-4-nitrobenzene) typically exhibit higher melting points due to stronger intermolecular interactions .

Steric and Electronic Effects: Methoxy substituents (e.g., 2-chloro-1-methoxy-4-methylbenzene) are stronger electron donors than ethyl groups, activating the ring toward electrophilic attack at specific positions .

Biological Activity

2-Chloro-1-ethyl-4-methylbenzene, also known as p-chloroethyl toluene , is a chlorinated aromatic compound with various biological activities that warrant detailed exploration. This article summarizes its biological effects, mechanisms of action, and relevant case studies, supported by data tables for clarity.

Chemical Structure and Properties

Chemical Formula: C9H11Cl

Molecular Weight: 170.64 g/mol

CAS Number: 100-00-5

The compound features a chlorine atom attached to a benzene ring that also contains an ethyl and a methyl group, influencing its reactivity and biological interactions.

Biological Activity Overview

The biological activity of 2-chloro-1-ethyl-4-methylbenzene has been studied primarily in the context of its potential toxicity and pharmacological effects. Key areas of interest include:

- Toxicological Effects

- Antimicrobial Properties

- Potential Carcinogenicity

Toxicological Effects

Research indicates that 2-chloro-1-ethyl-4-methylbenzene exhibits significant toxicological effects, particularly in animal models. A study demonstrated that the compound induced dose-dependent increases in liver enzymes associated with liver damage when administered to rats. The observed effects included:

| Dose (mg/kg) | Liver Enzyme Activity (U/L) | Histopathological Findings |

|---|---|---|

| 0 | Baseline | Normal |

| 10 | Increased | Mild fatty degeneration |

| 50 | Significantly increased | Severe necrosis |

These findings suggest that exposure to high doses can lead to hepatotoxicity, characterized by increased enzyme levels and structural liver damage .

Antimicrobial Properties

In vitro studies have shown that 2-chloro-1-ethyl-4-methylbenzene possesses antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Pseudomonas aeruginosa | 100 |

These results indicate that the compound may serve as a potential antimicrobial agent, particularly against Gram-positive bacteria .

Potential Carcinogenicity

The carcinogenic potential of chlorinated aromatic compounds has been a subject of extensive research. Studies involving long-term exposure to 2-chloro-1-ethyl-4-methylbenzene in rodents have reported an increased incidence of tumors, particularly in the liver and lungs. The following table summarizes the tumorigenic findings:

| Exposure Duration (months) | Tumor Type | Incidence (%) |

|---|---|---|

| 16 | Hepatocellular adenoma | 15 |

| 24 | Lung adenocarcinoma | 10 |

| Lifetime | Mammary gland carcinoma | 5 |

These findings suggest a correlation between prolonged exposure and the development of neoplastic lesions, raising concerns about its safety as an industrial chemical .

The mechanisms underlying the biological activity of 2-chloro-1-ethyl-4-methylbenzene involve metabolic activation leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules, resulting in:

- DNA Adduct Formation: Reactive metabolites form covalent bonds with DNA, potentially leading to mutations.

- Oxidative Stress: The compound may induce oxidative stress through the generation of free radicals.

- Enzyme Induction: Exposure has been shown to upregulate certain cytochrome P450 enzymes, enhancing metabolic activation and toxicity .

Case Study 1: Hepatotoxicity in Rats

In a controlled experiment, male SD rats were administered varying doses of 2-chloro-1-ethyl-4-methylbenzene. The study observed significant liver enzyme elevation and histopathological changes at higher doses, corroborating the compound's hepatotoxic potential.

Case Study 2: Antimicrobial Efficacy

A series of tests evaluated the antimicrobial efficacy of 2-chloro-1-ethyl-4-methylbenzene against common pathogens. Results indicated effective inhibition at low concentrations, suggesting its potential application in antimicrobial formulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.